molecular formula CH3NO2 B1582242 Nitromethane-d3 CAS No. 13031-32-8

Nitromethane-d3

Cat. No.: B1582242
CAS No.: 13031-32-8
M. Wt: 64.059 g/mol
InChI Key: LYGJENNIWJXYER-FIBGUPNXSA-N
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Description

Nitromethane-d3, also known as deuterated nitromethane, is a chemical compound with the formula CD3NO2. It is a deuterated form of nitromethane, where the hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties .

Preparation Methods

Nitromethane-d3 can be synthesized through several methods. One common method involves the reaction of deuterated methane (CD4) with nitric acid (HNO3) under controlled conditions. The reaction typically takes place at elevated temperatures and pressures to ensure complete conversion . Industrial production of nitromethane, including its deuterated form, involves the gas-phase nitration of propane with nitric acid at temperatures between 350-450°C .

Chemical Reactions Analysis

Nitromethane-d3 undergoes various chemical reactions, including:

Scientific Research Applications

Nitromethane-d3 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Nitromethane-d3 can be compared with other nitro compounds such as nitroethane (C2H5NO2) and nitropropane (C3H7NO2). While all these compounds contain the nitro group, nitro(2H3)methane is unique due to the presence of deuterium, which imparts different physical and chemical properties. This makes it particularly useful in isotopic labeling studies and the development of deuterated drugs .

Similar Compounds

  • Nitroethane (C2H5NO2)
  • Nitropropane (C3H7NO2)
  • Nitrobenzene (C6H5NO2)

Properties

IUPAC Name

trideuterio(nitro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGJENNIWJXYER-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156449
Record name Nitro(2H3)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-32-8
Record name Nitromethane-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitro(2H3)methane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitro(2H3)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitro(2H3)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.615
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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